molecular formula C13H17ClF3NO B11809652 (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B11809652
M. Wt: 295.73 g/mol
InChI Key: ISFLVGJNHXYCGV-UHFFFAOYSA-N
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Description

(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a tetrahydro-2H-pyran ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-2H-pyran ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a bromine atom instead of the tetrahydro-2H-pyran ring.

    Diethyl malonate: Contains ester groups and is used in different types of chemical reactions.

Uniqueness

(4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a tetrahydro-2H-pyran ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H17ClF3NO

Molecular Weight

295.73 g/mol

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H

InChI Key

ISFLVGJNHXYCGV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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